

# Donafenib vs. Other TKIs: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | Donafenib |           |  |  |  |
| Cat. No.:            | B1684356  | Get Quote |  |  |  |

For researchers and drug development professionals navigating the landscape of tyrosine kinase inhibitors (TKIs) for cancer therapy, this guide provides an objective, data-driven comparison of **Donafenib** with other leading TKIs. We delve into the clinical efficacy, safety profiles, and mechanisms of action, supported by key experimental data and methodologies.

## Donafenib: A Multi-Kinase Inhibitor with a Favorable Profile

**Donafenib** is an orally available multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.[1][2][3] Its primary targets include vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and the RAF/MEK/ERK signaling pathway.[1][2] By inhibiting these pathways, **Donafenib** can suppress tumor cell proliferation and block the formation of new blood vessels that supply tumors.[1][2]

**Donafenib** is a deuterated derivative of Sorafenib, a modification that enhances its molecular stability and improves its pharmacokinetic profile.[4] This structural change is believed to contribute to its increased plasma exposure and potentially reduced formation of toxic metabolites.[4]

## Head-to-Head Clinical Trial: Donafenib vs. Sorafenib in Advanced HCC



A pivotal open-label, randomized, multicenter phase II/III clinical trial (ZGDH3; NCT02645981) directly compared the efficacy and safety of **Donafenib** with Sorafenib as a first-line treatment for patients with unresectable or metastatic hepatocellular carcinoma (HCC).[5][6][7] This trial is the first to demonstrate the superiority of a monotherapy over Sorafenib in terms of overall survival in this patient population.[8][9]

### **Efficacy Outcomes**

**Donafenib** demonstrated a statistically significant improvement in median Overall Survival (OS) compared to Sorafenib.[4][5][6][7][8] While there was a trend towards improvement in Progression-Free Survival (PFS), Objective Response Rate (ORR), and Disease Control Rate (DCR) with **Donafenib**, the differences were not statistically significant.[6][7][8][9]

| Efficacy<br>Endpoint                         | Donafenib   | Sorafenib   | Hazard Ratio<br>(95% CI) | p-value      |
|----------------------------------------------|-------------|-------------|--------------------------|--------------|
| Median Overall<br>Survival (OS)              | 12.1 months | 10.3 months | 0.831 (0.699–<br>0.988)  | 0.0245[5][8] |
| Median<br>Progression-Free<br>Survival (PFS) | 3.7 months  | 3.6 months  | 0.909 (0.763–<br>1.082)  | 0.0570[4][8] |
| Objective<br>Response Rate<br>(ORR)          | 4.6%        | 2.7%        | -                        | 0.2448[5][8] |
| Disease Control<br>Rate (DCR)                | 30.8%       | 28.7%       | -                        | 0.5532[5][8] |

### **Safety and Tolerability**

A key finding of the ZGDH3 trial was the favorable safety profile of **Donafenib** compared to Sorafenib. Patients receiving **Donafenib** experienced significantly fewer drug-related grade  $\geq 3$  adverse events.[5][8] The incidence of common TKI-associated side effects such as hand-foot skin reactions and diarrhea was also lower in the **Donafenib** arm.[4][8]



| Safety Outcome                           | Donafenib (n=328) | Sorafenib (n=331) | p-value      |
|------------------------------------------|-------------------|-------------------|--------------|
| Drug-related Grade ≥<br>3 Adverse Events | 38%               | 50%               | 0.0018[5][8] |
| Serious Adverse<br>Events                | 17%               | 20%               | -            |
| Hand-foot skin reaction (any grade)      | 50%               | 67%               | -            |
| Diarrhea (any grade)                     | 30%               | 47%               | -            |

### **Experimental Protocol: ZGDH3 Trial**

- Study Design: A randomized, open-label, parallel-controlled, multicenter phase II/III trial.[5][6]
- Patient Population: 668 patients with unresectable or metastatic hepatocellular carcinoma, a Child-Pugh liver function score of ≤ 7, and no prior systemic therapy.[6] The majority of patients were of Child-Pugh Class A.[8]
- Treatment Arms:
  - Donafenib: 0.2 g orally, twice daily.[6]
  - Sorafenib: 0.4 g orally, twice daily.[6]
  - Treatment continued until disease progression or unacceptable toxicity.
- Primary Endpoint: Overall Survival (OS).[6]
- Secondary Endpoints: Progression-Free Survival (PFS), time to progression, Objective Response Rate (ORR), Disease Control Rate (DCR), and safety.[9]





Click to download full resolution via product page

Workflow of the ZGDH3 clinical trial comparing **Donafenib** and Sorafenib.

## Donafenib vs. Lenvatinib: Indirect Comparisons and Real-World Evidence

Currently, there are no published results from prospective, randomized head-to-head clinical trials directly comparing **Donafenib** and Lenvatinib. However, some retrospective studies and



cost-effectiveness analyses provide indirect comparisons.

One retrospective study comparing **Donafenib** and Lenvatinib in patients with intermediate and advanced HCC suggested that **Donafenib** may be associated with a higher disease control rate (70% vs. 50%, p < 0.05) and longer survival.[10] However, the objective response rate was not significantly different between the two groups.[10] It is crucial to interpret these findings with caution due to the retrospective nature of the study.

Another retrospective real-world study compared **Donafenib** plus transarterial chemoembolization (TACE) with Lenvatinib-TACE for unresectable HCC.[11] This study found comparable efficacy in terms of median OS and PFS between the two combination therapies. [11] However, the **Donafenib**-TACE combination was associated with a significantly lower rate of adverse events, particularly hypertension, diarrhea, and vomiting.[11]

A cost-effectiveness analysis based on data from the ZGDH3 (**Donafenib** vs. Sorafenib) and REFLECT (Lenvatinib vs. Sorafenib) trials suggested that **Donafenib** may be a cost-effective first-line treatment for unresectable or metastatic HCC in China compared to Lenvatinib.[12][13]

#### **Mechanism of Action and Kinase Inhibition Profile**

**Donafenib** functions as a multi-kinase inhibitor, targeting key pathways involved in cancer cell proliferation and angiogenesis.[1][2] A critical aspect of its mechanism is the inhibition of the RAF/MEK/ERK signaling pathway, which is often deregulated in cancer.[3] Additionally, by targeting VEGFR and PDGFR, **Donafenib** impedes the development of a blood supply to the tumor.[1][2]





Click to download full resolution via product page

#### Simplified signaling pathways targeted by **Donafenib**.

While detailed head-to-head preclinical data on the kinase inhibitory profiles of **Donafenib** versus other TKIs is limited in the public domain, it is known that **Donafenib** is a deuterated form of Sorafenib.[14] Sorafenib itself is a potent inhibitor of Raf-1, wild-type B-RAF, and mutant V599E B-RAF, as well as VEGFR-2, VEGFR-3, PDGFR-β, Flt-3, and c-KIT.[14] The deuteration in **Donafenib** is intended to improve its pharmacokinetic properties.[4]



#### Conclusion

The available evidence, primarily from a large, randomized phase II/III clinical trial, demonstrates that **Donafenib** is a superior first-line treatment option compared to Sorafenib for unresectable or metastatic hepatocellular carcinoma, offering a significant overall survival benefit and a more favorable safety profile.[5][7][8] While direct, prospective, head-to-head comparisons with other TKIs like Lenvatinib are lacking, retrospective data suggests comparable efficacy with a potential safety advantage for **Donafenib**.[11] The multi-targeted mechanism of action of **Donafenib**, inhibiting key pathways in tumor growth and angiogenesis, underscores its therapeutic potential.[1][2] Further research, including direct comparative trials and detailed preclinical kinase profiling, will be valuable in further defining the role of **Donafenib** in the TKI armamentarium.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is the mechanism of Donafenib Tosylate? [synapse.patsnap.com]
- 2. What is Donafenib Tosylate used for? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. Donafenib May Improve Survival vs Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma - The ASCO Post [ascopost.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Donafenib versus sorafenib as first-line therapy in advanced hepatocellular carcinoma: An open-label, randomized, multicenter phase II/III trial. ASCO [asco.org]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. Donafenib as a first-line monotherapy for advanced hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]



- 10. Comparison of the clinical efficacy of donafinil and lenvatinib in the treatment of intermediate and advanced hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 11. Donafenib vs. lenvatinib combined with transarterial chemoembolization as initial therapy for unresectable hepatocellular carcinoma: a retrospective real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cost-effectiveness analysis of donafenib versus lenvatinib for first-line treatment of unresectable or metastatic hepatocellular carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Donafenib vs. Other TKIs: A Head-to-Head Comparison for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684356#head-to-head-comparison-of-donafeniband-other-tkis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com